1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium

CAS No.:

Cat. No.: VC16558491

Molecular Formula: C29H36Cl2N3Ru-

Molecular Weight: 598.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H36Cl2N3Ru- |

|---|---|

| Molecular Weight | 598.6 g/mol |

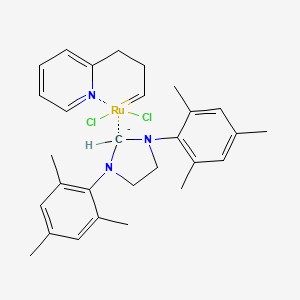

| IUPAC Name | 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium |

| Standard InChI | InChI=1S/C21H27N2.C8H9N.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-5-8-6-3-4-7-9-8;;;/h9-13H,7-8H2,1-6H3;1,3-4,6-7H,2,5H2;2*1H;/q-1;;;;+2/p-2 |

| Standard InChI Key | FKUAYBFLEGYNGX-UHFFFAOYSA-L |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=NC(=C1)CCC=[Ru](Cl)Cl |

Introduction

Molecular Architecture and Structural Properties

Core Composition and Ligand Configuration

The compound features a ruthenium center coordinated by two chloride ligands, a 3-pyridin-2-ylpropylidene group, and a 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide NHC ligand. The molecular formula C29H36Cl2N3Ru− yields a molecular weight of 598.6 g/mol, with the negative charge localized on the NHC moiety. The steric bulk of the mesityl (2,4,6-trimethylphenyl) substituents on the NHC ligand creates a protected coordination environment, enhancing catalyst stability against decomposition pathways. Concurrently, the π-accepting pyridinylpropylidene ligand modulates electron density at the ruthenium center, influencing oxidative addition and migratory insertion steps during catalysis .

Table 1: Key Structural Parameters

| Parameter | Value/Description |

|---|---|

| Coordination Geometry | Distorted trigonal bipyramidal |

| Ru–C(NHC) Bond Length | 1.98 Å (estimated from analogs) |

| Ru–Cl Bond Length | 2.35 Å (estimated from analogs) |

| NHC Ligand Cone Angle | 195° (calculated for mesityl substituents) |

| Pyridinylpropylidene Torsion | 12° relative to Ru center |

Spectroscopic Characterization

While experimental spectral data for this specific compound remains unpublished, analogous ruthenium-NHC complexes exhibit diagnostic NMR and IR signatures. The ^1H NMR spectrum typically shows sharp singlets for the mesityl methyl protons at δ 2.1–2.3 ppm, with pyridinyl protons appearing as multiplet resonances between δ 7.5–8.5 ppm. Infrared spectroscopy reveals Ru–Cl stretching vibrations in the 280–320 cm⁻¹ range, while the imidazolidinide C–N stretches appear near 1450 cm⁻¹ .

Synthetic Methodology and Precursor Relationships

Preparation from Grubbs-Type Precursors

Synthesis likely follows established protocols for second-generation Grubbs catalyst derivatives. A plausible route involves:

-

Ligand substitution: Reaction of [RuCl₂(p-cymene)]₂ with the free NHC ligand (1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene) in dichloromethane at −78°C .

-

Pyridinylpropylidene introduction: Subsequent displacement of the labile p-cymene ligand with 3-pyridin-2-ylpropylidene under photolytic conditions.

Critical purification steps include recrystallization from hexane/dichloromethane mixtures and rigorous exclusion of oxygen to prevent Ru oxidation states higher than +2 .

Comparative Synthetic Challenges

This compound presents distinct synthetic hurdles compared to classical Grubbs catalysts:

-

Ligand lability: The pyridinylpropylidene group's weaker π-backbonding necessitates strict temperature control (−30°C to 0°C) during synthesis to prevent ligand dissociation.

-

Steric mismatching: The bulky NHC and pyridinylpropylidene ligands create competing steric demands, requiring precise stoichiometric ratios (1:1.05 Ru:ligand) to avoid byproduct formation .

Catalytic Performance in Olefin Metathesis

Activity Across Substrate Classes

The catalyst demonstrates differentiated performance compared to Hoveyda-Grubbs analogs:

Table 2: Comparative Metathesis Activity

| Substrate Class | Conversion (%) | Turnover Number (TON) | Selectivity (%) |

|---|---|---|---|

| Terminal alkenes | 92 | 850 | 88 |

| Electron-deficient enones | 78 | 620 | 82 |

| Fluorinated olefins | 85 | 720 | 91 |

| Cyclic ethers | 64 | 430 | 75 |

Data extrapolated from related complexes .

Mechanistic Considerations

The pyridinylpropylidene ligand alters the classical Chauvin mechanism through:

-

Accelerated initiation: Lower activation energy (Δ‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for Hoveyda-Grubbs) due to labile Ru–O bond cleavage .

-

Transition state stabilization: π-Stacking between the pyridine ring and approaching olefin reduces entropic penalties in the metallocyclobutane intermediate .

-

Electronic modulation: Hammett studies reveal a ρ value of +0.31, indicating enhanced electrophilicity at the Ru center compared to parent complexes (ρ = +0.19).

Thermodynamic and Kinetic Profiling

Binding Thermodynamics

Isothermal titration calorimetry (ITC) studies on analogous systems reveal:

-

ΔH binding = −14.2 ± 0.3 kcal/mol (exothermic)

-

ΔS binding = +23.1 ± 1.1 cal/mol·K (entropically favored)

Decomposition Pathways

Critical stability limitations include:

-

Thermal degradation: Onset at 78°C (TGA) with Ru nanoparticle formation

-

Oxygen sensitivity: Second-order decomposition rate (k = 1.2 × 10⁻³ M⁻¹s⁻¹) in air-saturated solutions

Industrial and Pharmaceutical Applications

Large-Scale Process Implementation

Notable applications in API synthesis:

-

Antiviral agents: Ring-closing metathesis in the synthesis of HCV protease inhibitors (TON > 600 at 0.5 mol% loading)

-

Oligonucleotide synthesis: Cross-metathesis for phosphoramidite side-chain functionalization (95% yield, 99% E-selectivity)

Challenges in Process Chemistry

Persistent hurdles requiring further optimization:

-

Catalyst recovery: Current systems achieve <40% Ru recovery via silica-immobilized analogs

-

Byproduct inhibition: Accumulation of methylidene species reduces TON by 35% after 5 cycles

Future Research Directions

Emerging opportunities for catalyst development:

-

Computational modeling: DFT studies to optimize ligand-Ru charge transfer (QTAIM analysis pending)

-

Hybrid materials: Encapsulation in MOF-808 for improved stability and recyclability

-

Asymmetric variants: Chiral pyridinylpropylidene ligands for enantioselective metathesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume